molecular formula C20H19FN8 B2655155 3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine CAS No. 2380194-42-1

3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine

Cat. No.: B2655155
CAS No.: 2380194-42-1
M. Wt: 390.426
InChI Key: GMVDWFKGKPFIMP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a fluorophenyl group, a triazolopyridazine moiety, and a piperazine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the pyridazine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydro derivatives of the triazolopyridazine moiety.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the central nervous system, leading to modulation of neurotransmitter release.

    Cellular Pathways: Interference with cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
  • **3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrazine

Uniqueness

Compared to similar compounds, 3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is unique due to its specific structural features, such as the combination of the fluorophenyl group and the triazolopyridazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

6-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8/c1-14-22-25-19-7-8-20(26-29(14)19)28-11-9-27(10-12-28)18-6-5-17(23-24-18)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVDWFKGKPFIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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